molecular formula C11H12BrFO3 B13673070 Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate

Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate

Cat. No.: B13673070
M. Wt: 291.11 g/mol
InChI Key: DNQKSRKPHONJJN-UHFFFAOYSA-N
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Description

Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate is an organic compound that features a bromine and fluorine substituted phenyl ring attached to a hydroxypropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of biocatalysts for the synthesis of chiral intermediates is also gaining traction due to their high selectivity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Nucleophiles in the presence of a base like potassium carbonate in acetonitrile.

Major Products

    Oxidation: Ethyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanol.

    Substitution: Ethyl 3-(2-substituted-4-fluorophenyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity and thereby influencing biological pathways. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 3-(2-bromo-4-methylphenyl)-3-hydroxypropanoate: Similar structure but with a methyl group instead of fluorine.

Uniqueness

Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s metabolic stability and binding affinity to biological targets .

Biological Activity

Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate is an organic compound that has garnered attention for its significant biological activity. This compound features a unique structure characterized by an ester functional group and a phenyl ring substituted with bromine and fluorine atoms, which notably influences its chemical reactivity and biological interactions. The molecular formula of this compound is C12H12BrFO3C_{12}H_{12}BrFO_3, with a molecular weight of approximately 291.11 g/mol.

Chemical Structure and Properties

The presence of halogen substituents (bromine and fluorine) enhances the compound's interaction with biological targets, making it a valuable candidate in medicinal chemistry. The structural characteristics are summarized in the table below:

PropertyValue
Molecular FormulaC₁₂H₁₂BrF O₃
Molecular Weight291.11 g/mol
Functional GroupsEster, Hydroxy
Halogen SubstituentsBromine, Fluorine

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly as a biochemical probe for studying enzyme-substrate interactions. This activity is crucial in the context of drug development, where understanding the binding affinity and mechanism of action is essential.

The halogen substituents significantly enhance the compound's binding affinity to various molecular targets, modulating their activity and influencing biological pathways. This characteristic makes it particularly useful for investigating enzyme kinetics and receptor-ligand interactions.

Case Studies and Research Findings

  • Enzyme Interaction Studies : this compound has been evaluated in studies focusing on its interaction with specific enzymes. These studies demonstrate that the compound can effectively inhibit certain enzymatic activities, providing insights into its potential therapeutic applications.
  • Pharmacological Applications : The compound has been explored for its potential use in pharmaceuticals aimed at specific enzymes or receptors. Its unique structure may contribute to metabolic stability and increased binding affinity, which are critical factors in drug design.
  • Comparative Studies : Comparative studies with structurally similar compounds have highlighted the unique properties of this compound, emphasizing its enhanced biological activity due to the presence of bromine and fluorine substituents.

Synthesis and Production

The synthesis of this compound typically involves several key steps that can be optimized for better yields:

  • Starting Materials : The synthesis begins with readily available precursors that undergo various chemical reactions.
  • Reaction Conditions : Optimizing reaction conditions such as temperature, solvent choice, and catalyst presence can significantly improve yields.
  • Scaling Up : In industrial settings, continuous flow reactors may be employed to scale up production while maintaining control over reaction conditions.

Properties

Molecular Formula

C11H12BrFO3

Molecular Weight

291.11 g/mol

IUPAC Name

ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12BrFO3/c1-2-16-11(15)6-10(14)8-4-3-7(13)5-9(8)12/h3-5,10,14H,2,6H2,1H3

InChI Key

DNQKSRKPHONJJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)F)Br)O

Origin of Product

United States

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